molecular formula C15H22N2O B13405655 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one

Cat. No.: B13405655
M. Wt: 246.35 g/mol
InChI Key: UFQQWOBXRJXBNO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one typically involves multiple steps. One common synthetic route includes the reaction of appropriate amines with carbonyl compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs.

Chemical Reactions Analysis

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-Dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one can be compared with other similar compounds, such as:

    2,5-Dimethyl-3-phenylimidazolidin-4-one: This compound lacks the propyl group, which may affect its reactivity and biological activity.

    2,5-Dimethyl-3-(2-chlorophenyl)-1-propylimidazolidin-4-one: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical properties and potential applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one

InChI

InChI=1S/C15H22N2O/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2/h6-9,12-13H,5,10H2,1-4H3

InChI Key

UFQQWOBXRJXBNO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C

Origin of Product

United States

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